molecular formula C21H25BrN6O2 B2519089 7-(4-bromobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 898464-30-7

7-(4-bromobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2519089
CAS RN: 898464-30-7
M. Wt: 473.375
InChI Key: DXOMWYLTJZEDFW-UHFFFAOYSA-N
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Description

The compound "7-(4-bromobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione" is a structurally complex molecule that appears to be related to a class of substances with potential biological activity. The presence of a purine-2,6-dione core linked to a piperazine moiety suggests that this compound could be designed to interact with biological targets, such as enzymes or receptors. The bromobenzyl and methylallyl groups may contribute to the compound's binding affinity and selectivity for its targets.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of purine linked piperazine derivatives were synthesized to target Mycobacterium tuberculosis, using an advanced intermediate that was coupled with various carboxylic acid chloride derivatives or isocyanate partners . Similarly, the synthesis of 3-methyl-3,7-dihydro-purine-2,6-dione derivatives with substitutions at the N-1 and N-7 positions has been described, indicating a method for introducing various functional groups to the purine core .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques such as X-ray crystallography and NMR spectroscopy. For example, the crystal structure of a 3-(α-bromobenzyl)-3-methoxypiperazine-2,5-dione showed the side chain in an EN conformation with the bromine above the heterocyclic ring . Additionally, the crystal packing of weakly dipolar piperazinediones derived from 2-amino-4-bromo-7-methoxyindan-2-carboxylic acid was characterized, demonstrating ladder-like hydrogen bonding interactions .

Chemical Reactions Analysis

The reactivity of the bromobenzyl group in related compounds has been explored. For instance, 3-(α-bromobenzyl)-3-methoxypiperazine-2,5-diones were prepared by reacting 3-benzylidenepiperazine-2,5-diones with N-bromosuccinimide in methanol . This suggests that the bromobenzyl group in the compound of interest could potentially undergo similar reactions, such as nucleophilic substitution, to further modify the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been assessed through various analytical techniques. The analytical profiles of a series of bromodimethoxy benzyl piperazines were evaluated using GC-MS and FT-IR, which provided data for differentiation between regioisomeric compounds . This indicates that the compound of interest may also be characterized by its mass spectral and infrared spectroscopic properties.

Scientific Research Applications

Synthesis and Chemical Properties

Compounds with structural features similar to "7-(4-bromobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione" have been the subject of synthesis and chemical property studies. For instance, the synthesis of novel octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives, which are ABC ring models of saframycins, highlights the interest in complex purine derivatives for their potential biological activities (N. Saito et al., 1997). Similarly, the design and synthesis of purine connected piperazine derivatives as novel inhibitors of Mycobacterium tuberculosis (Srihari Konduri et al., 2020) indicate the application of such compounds in developing new therapeutics.

Biological Activities

Research into the biological activities of related compounds has yielded significant findings. For example, antiproliferative and erythroid differentiation effects of piperazine and triphenyl derivatives against K-562 human chronic myelogenous leukemia have been explored (Antoine M. Saab et al., 2013), suggesting potential applications in cancer therapy. Additionally, the investigation of bioactive metabolites from marine-derived actinobacteria, including compounds structurally related to piperazine-2,5-dione, highlights the ongoing search for new bioactive substances in marine organisms (M. P. Sobolevskaya et al., 2007).

Material Science Applications

The synthesis and evaluation of derivatives for their luminescent properties and photo-induced electron transfer highlight the potential use of purine and piperazine derivatives in material sciences, particularly in developing new luminescent materials or in electronic applications (Jiaan Gan et al., 2003).

properties

IUPAC Name

7-[(4-bromophenyl)methyl]-3-methyl-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BrN6O2/c1-14(2)12-26-8-10-27(11-9-26)20-23-18-17(19(29)24-21(30)25(18)3)28(20)13-15-4-6-16(22)7-5-15/h4-7H,1,8-13H2,2-3H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOMWYLTJZEDFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)Br)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(4-Bromophenyl)methyl]-3-methyl-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione

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